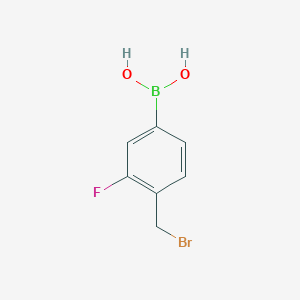

4-(Bromomethyl)-3-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(bromomethyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBJWTDXWUGDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CBr)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Bromomethyl)-3-fluorophenylboronic acid CAS number

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. While not widely available commercially, its role as a potent synthetic intermediate necessitates a thorough understanding of its preparation, properties, and applications. This document details its synthesis, outlines its utility as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, and provides validated experimental protocols for its use. The guide is intended for researchers and professionals in drug discovery and development who require a practical, in-depth understanding of this compound.

Introduction and Strategic Importance

This compound is a unique trifunctional molecule, possessing a boronic acid moiety, a bromomethyl group, and a fluorine atom on a phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of complex organic molecules.

-

The Boronic Acid Group: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This is a cornerstone reaction in modern drug discovery for constructing biaryl scaffolds.

-

The Bromomethyl Group: Acts as a potent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functionalities, such as amines, azides, ethers, and thioethers, providing a vector for molecular elaboration or for linking to other molecular fragments.

-

The Fluorine Atom: The fluorine at the 3-position exerts a significant electronic effect on the molecule. It can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of the boronic acid, which can be critical for optimizing the pharmacological properties of a final compound.

The primary challenge associated with this reagent is its limited commercial availability, likely due to the inherent reactivity of the bromomethyl group, which can lead to instability and self-condensation. Consequently, it is often prepared in situ or, more commonly, its more stable precursor, the pinacol ester (2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ), is used. This guide will address the synthesis of the free boronic acid and the utility of its pinacol ester derivative.

Physicochemical and Spectroscopic Data

While a dedicated CAS number for the free boronic acid is not consistently cited in major chemical databases, its existence as a synthetic intermediate is confirmed in peer-reviewed literature. The properties of its stable pinacol ester are well-documented.

| Property | Data (Calculated/Reported for Analogs) | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C7H7BBrFO2 | - |

| Molecular Weight | 232.85 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred from analogous compounds |

| CAS Number (Pinacol Ester) | 138500-85-3 (non-fluorinated analog) | |

| ¹H NMR Data | The synthesis of the related 4-azidomethyl-3-fluorophenylboronic acid has been reported, confirming the structure of the bromomethyl precursor via its conversion. |

Synthesis and Purification

The synthesis of this compound typically proceeds from a commercially available starting material like 4-bromo-2-fluorotoluene. The process involves a lithium-halogen exchange followed by borylation.

Diagram of Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.

Step 1-3: Synthesis of 4-Methyl-3-fluorophenylboronic acid

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorotoluene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Hydrolysis: After stirring for 2 hours at -78 °C, allow the mixture to warm to room temperature overnight. Quench the reaction by adding 2M HCl and stir vigorously for 1-2 hours until two clear layers form.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methyl-3-fluorophenylboronic acid, which can be purified by recrystallization.

Step 4: Bromination

-

Setup: Dissolve the 4-methyl-3-fluorophenylboronic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reaction: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05 eq).

-

Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC or ¹H NMR.

-

Purification: Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product, this compound, is often used immediately or converted to its more stable pinacol ester. Trustworthiness: Due to its reactivity, immediate use or derivatization is the most reliable protocol to prevent degradation.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a bifunctional linchpin in multi-step syntheses. The boronic acid (or its pinacol ester) is first used in a Suzuki-Miyaura coupling, followed by modification at the bromomethyl position.

General Suzuki-Miyaura Protocol

Reaction Components:

-

Aryl Halide (or triflate) (1.0 eq)

-

This compound pinacol ester (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Step-by-Step Methodology:

-

To a Schlenk flask, add the aryl halide, the boronic acid pinacol ester, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst. Expertise & Experience: Adding the catalyst last to the complete, degassed mixture minimizes catalyst decomposition and ensures reproducible results.

-

Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting biaryl product by column chromatography on silica gel.

Workflow Diagram for Sequential Reactions

Caption: Sequential Suzuki coupling and nucleophilic substitution workflow.

Handling, Storage, and Safety

As a boronic acid derivative containing a benzylic bromide, this compound requires careful handling.

-

Safety: Boronic acids are generally irritants. The bromomethyl group makes this compound a lachrymator and a potential alkylating agent. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The free boronic acid is prone to dehydration to form boroxine anhydrides and potential self-reaction via the bromomethyl group. It should be stored under an inert atmosphere, refrigerated (2-8 °C), and protected from moisture and light. For long-term storage, conversion to the pinacol ester is highly recommended. The pinacol ester is significantly more stable and can be stored under similar conditions for extended periods.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a powerful, albeit challenging, synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling the efficient construction of complex, fluorinated biaryl compounds. While its instability often necessitates in situ generation or the use of its pinacol ester, a thorough understanding of its synthesis and reactivity, as detailed in this guide, allows researchers to fully exploit its synthetic potential in the pursuit of novel therapeutics and advanced materials.

References

-

Li, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

PubChem National Center for Biotechnology Information. 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 3734506. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

A Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid Pinacol Ester: A Bifunctional Building Block for Advanced Synthesis

<_-3a_loading_spinner>

Abstract: 4-(Bromomethyl)-3-fluorophenylboronic acid pinacol ester is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a stable, palladium-reactive boronic ester with an electrophilic benzylic bromide. This configuration allows for sequential, orthogonal reactions, making it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, dual reactivity, and strategic applications, supplemented with detailed experimental protocols and safety guidelines.

Molecular Profile and Physicochemical Properties

This compound pinacol ester, registered under CAS Number 1150271-74-1, is a solid organic compound at room temperature.[1] The strategic placement of three key functional groups on a central phenyl ring dictates its utility: the boronic acid pinacol ester, the bromomethyl group, and a fluorine atom.

-

The Boronic Acid Pinacol Ester: This moiety is a cornerstone of modern organic synthesis, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions.[2][3] The pinacol protecting group confers significantly greater stability compared to the free boronic acid, rendering the compound less susceptible to dehydration (forming boroxines) or protodeboronation, which simplifies handling, storage, and purification.[4]

-

The Bromomethyl Group: This benzylic bromide acts as a potent electrophilic site. It is primed for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functionalities, including amines, phenols, thiols, and carbanions.

-

The Fluorine Atom: Positioned ortho to the bromomethyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent benzylic position and the electronic properties of the aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability.

Chemical Structure

The structural arrangement of these groups provides two distinct points for chemical modification.

Caption: Orthogonal reactivity of the two key functional groups.

The Suzuki-Miyaura Handle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-aryl structures. [3] The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex. This is often the rate-determining step. [5]2. Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The stability and low toxicity of organoboron compounds make them highly advantageous reagents for these transformations. [2]

The Electrophilic Handle

The bromomethyl group is an excellent electrophile for SN2 reactions. The carbon atom is attached to a highly effective leaving group (bromide) and is part of a benzylic system, which stabilizes the transition state of the reaction. This allows for efficient coupling with a wide range of soft and hard nucleophiles, providing a direct route to introduce diverse side chains and linkers.

Synthetic Strategy and Experimental Protocols

A common synthetic strategy involves a two-step sequence where the more robust Suzuki coupling is performed first, followed by the generally milder nucleophilic substitution. This approach avoids exposing potentially sensitive nucleophiles to the palladium catalyst and basic conditions of the Suzuki reaction.

Caption: A typical two-step synthetic workflow using the title compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.0 eq)

-

Aryl bromide (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

-

To an oven-dried reaction vessel, add this compound pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the biaryl intermediate.

Causality Note: The use of a base (K₂CO₃) is critical for the transmetalation step, forming a more nucleophilic boronate species. [6]The dppf ligand on the palladium catalyst provides stability and promotes the desired catalytic activity.

Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of the bromomethyl-functionalized biaryl intermediate with a primary amine.

Materials:

-

Bromomethyl-functionalized biaryl intermediate (1.0 eq)

-

Primary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the bromomethyl intermediate in the chosen solvent in a reaction vessel.

-

Add the base (K₂CO₃ or DIPEA) followed by the primary amine.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final functionalized molecule.

Causality Note: The base is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine and the steric hindrance around the reaction center.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential. [7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9]Work should be conducted in a well-ventilated fume hood. [9]* Handling: Avoid inhalation of dust and contact with skin and eyes. [10]This compound is a benzylic bromide and should be treated as a potential alkylating agent and irritant. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances such as strong oxidizing agents. [9][10]Organoboron compounds can be sensitive to water. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [7]

Conclusion

This compound pinacol ester is a powerful and strategically designed bifunctional building block. The orthogonal reactivity of its boronic ester and benzylic bromide moieties provides chemists with a reliable platform for the efficient, stepwise synthesis of complex and highly functionalized molecules. Its stability and predictable reactivity make it an excellent choice for applications ranging from the development of novel pharmaceutical agents to the creation of advanced organic materials.

References

- Fiveable. (n.d.). Organoboron compounds.

- LEAPCHEM. (2025). What are the safety precautions when handling borane?.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester.

- PubChem. (n.d.). 4-bromomethyl-3-fluorophenylboronic acid, pinacol ester.

- Sigma-Aldrich. (n.d.). 4-Bromomethylphenylboronic acid pinacol ester 95%.

- Organic Syntheses. (2011). Working with Hazardous Chemicals.

- Zakarian Lab, UCSB. (n.d.). Zakarian Lab Safety Protocol.

- Fisher Scientific. (n.d.). Material Safety Data Sheet.

- Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.

- Sigma-Aldrich. (n.d.). 4-Bromomethylphenylboronic acid pinacol ester 95%.

- The Royal Society of Chemistry. (2015). Supporting Information.

- Organic Syntheses. (n.d.). Boronic esters.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChem. (n.d.). (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester.

- Elsevier Ltd. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- Wikipedia. (n.d.). Organoboron chemistry.

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates.

- Key Organics. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromophenylboronic acid, pinacol ester.

- Combi-Blocks. (n.d.). 4-Bromomethyl-3-fluorophenylboronic Acid Pinacol Ester.

- BenchChem. (2025). A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters.

- Oakwood Chemical. (n.d.). (Bromomethyl)boronic acid pinacol ester.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....

- ResearchGate. (n.d.). Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester,....

Sources

- 1. 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester | CAS 1150271-74-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. orgsyn.org [orgsyn.org]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. leapchem.com [leapchem.com]

- 10. derthon.com [derthon.com]

- 11. fishersci.com [fishersci.com]

2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties

Technical Whitepaper: 2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Subtitle: A Bifunctional "Linchpin" Scaffold for Modular Drug Discovery and PROTAC Linker Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1150271-74-1) represents a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in its dual functionality: an electrophilic benzylic bromide and a nucleophilic (pro-nucleophilic) aryl boronate ester. This orthogonality allows researchers to sequentially construct complex pharmacophores—specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based leads—with high precision. The inclusion of the 3-fluoro substituent is not merely decorative; it modulates the metabolic stability of the benzylic position, influences the torsional angle of the phenyl ring, and enhances lipophilicity (

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1150271-74-1 |

| Molecular Formula | |

| Molecular Weight | 314.99 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, DMSO, |

| Reactive Motifs | 1.[1][2][3][4][5][6][7][8] Aryl Pinacol Boronate (Suzuki-Miyaura coupling partner)2. Benzylic Bromide (Electrophile for |

| Storage | 2–8°C, Inert atmosphere ( |

Synthetic Accessibility & Protocol

The synthesis of this compound typically proceeds via the radical bromination of its toluene precursor. This protocol is designed to maximize selectivity for the benzylic position over the aromatic ring or cleavage of the boronate ester.

Core Reaction: Radical Bromination

Precursor: 3-Fluoro-4-methylphenylboronic acid pinacol ester (CAS: 903895-56-7)

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Charge: Add 3-Fluoro-4-methylphenylboronic acid pinacol ester (1.0 equiv) and NBS (1.05 equiv). Note: A slight excess of NBS ensures conversion, but too much leads to gem-dibromination.

-

Solvent: Dissolve in anhydrous

-Trifluorotoluene (0.2 M concentration). Why? This solvent is superior to -

Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

-

Reaction: Heat to reflux (approx. 100°C) for 2–4 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

than the starting material. -

Critical Endpoint: Stop heating immediately upon consumption of starting material to prevent decomposition of the boronate ester.

-

-

Workup: Cool to room temperature. Filter off the succinimide byproduct (insoluble solid). Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Figure 1: Radical bromination workflow for the synthesis of the target compound.

Reactivity Landscape & Applications

This molecule serves as a divergent point in synthesis. The order of operations is critical:

-

Path A (Suzuki First): If the boronate is reacted first, the benzylic bromide may survive mild Suzuki conditions, but it is risky due to potential hydrolysis or polymerization.

-

Path B (Substitution First): This is the preferred route . The benzylic bromide is highly reactive toward nucleophiles (amines, thiols) under mild basic conditions that leave the boronate intact.

Mechanistic Insight: The Fluorine Effect

The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (

-

Increased Electrophilicity: The benzylic carbon is more electron-deficient than in the non-fluorinated analog, accelerating

reactions with weak nucleophiles. -

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the ortho-position during in vivo studies.

Strategic Workflow: PROTAC Linker Synthesis

In PROTAC design, this molecule acts as the connector between the E3 ligase ligand (e.g., attached via Suzuki coupling) and the Linker-Warhead (attached via

Figure 2: Divergent reactivity profile. Path 1 (Blue) is the standard route for PROTAC/Linker synthesis.

Handling & Safety (E-E-A-T)

-

Lachrymator Warning: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).

-

Protocol: Always handle in a functioning fume hood.

-

Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

-

-

Stability: The pinacol boronate is relatively stable to moisture, but the benzylic bromide is sensitive to hydrolysis.

-

Storage: Store under Nitrogen at 4°C. If the solid turns yellow/brown, it indicates decomposition (release of

).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739422, 4-Bromomethyl-3-fluorophenylboronic acid pinacol ester. Retrieved from [Link]

-

Organic Syntheses (2019). General procedures for radical bromination of tolyl-boronates. (Contextual grounding for synthesis protocol). Retrieved from [Link]

- Ishiyama, T., et al. (1995).Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (Foundational reference for the boronate moiety). Journal of Organic Chemistry.

Sources

- 1. 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 2. (2-(benzyloxy)-3-chlorophenyl)boronic acid;CAS No.:1217500-57-6 [chemshuttle.com]

- 3. CN1930136B - Isoxazoline substituted benzamide compound and pest control agent - Google Patents [patents.google.com]

- 4. 396074-50-3,(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Éster de pinacol del ácido 4-brometil-3-fluorobencenoborónico, 96 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 7. Product List | BIOZOL [biozol.de]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: A Technical Guide to 4-(Bromomethyl)phenylboronic Acid and 4-Bromo-3-fluorophenylboronic Acid for Drug Discovery Professionals

In the intricate world of synthetic chemistry, seemingly minor positional changes in a molecule's architecture can lead to profound differences in reactivity and application. This principle is vividly illustrated when comparing 4-(bromomethyl)phenylboronic acid and 4-bromo-3-fluorophenylboronic acid. Both are indispensable reagents in the modern synthetic chemist's toolkit, particularly for constructing the biaryl cores and complex scaffolds prevalent in pharmaceuticals and advanced materials.[1] However, their utility stems from fundamentally different reactive sites. This guide provides an in-depth exploration of these two critical building blocks, dissecting their structural nuances, reactivity profiles, and strategic applications to empower researchers in making informed decisions for their synthetic campaigns.

Part 1: The Decisive Difference: Structural and Electronic Foundations

The core distinction between these two molecules lies in the location and bonding environment of the bromine atom. This single positional difference dictates the primary mode of reactivity and, consequently, the strategic role each molecule plays in a synthetic sequence.

4-(Bromomethyl)phenylboronic Acid: The Bifunctional Linker

In 4-(bromomethyl)phenylboronic acid, the bromine is not directly attached to the aromatic ring. Instead, it resides on a methylene (-CH₂) group, forming a benzylic bromide. This arrangement positions the bromine on an sp³-hybridized carbon, making it a highly effective leaving group in nucleophilic substitution reactions.[2] The molecule thus presents two distinct reactive handles:

-

The Boronic Acid Moiety: A classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with an aryl or vinyl halide.[3][4]

-

The Bromomethyl Group: A potent electrophilic site, readily undergoing SN1 or SN2 reactions with a vast array of nucleophiles (amines, alcohols, thiols, etc.).

This dual-reactivity profile makes it an exceptional bifunctional linker, ideal for tethering different molecular fragments or for installing a phenylboronic acid motif onto a substrate.[5]

4-Bromo-3-fluorophenylboronic Acid: The Decorated Arylating Agent

Conversely, 4-bromo-3-fluorophenylboronic acid features a bromine atom directly bonded to an sp²-hybridized carbon of the benzene ring, classifying it as an aryl bromide. This C(sp²)-Br bond is significantly stronger and less susceptible to nucleophilic substitution than its benzylic counterpart. The primary utility of this molecule is as a highly functionalized coupling partner in Suzuki-Miyaura reactions.[6] The key features are the electronic effects of the halogen substituents on the ring:

-

Fluorine and Bromine: Both are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which can influence the pKa of the boronic acid and the kinetics of the Suzuki coupling.[7] The presence of fluorine is particularly sought after in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[8]

-

Aryl Bromide: While the primary reaction site is the boronic acid, the aryl bromide itself can serve as a secondary reactive handle for a subsequent cross-coupling reaction under different catalytic conditions, allowing for sequential, site-selective arylations.

Table 1: Comparative Physicochemical Properties

| Property | 4-(Bromomethyl)phenylboronic acid | 4-Bromo-3-fluorophenylboronic acid |

| CAS Number | 68162-47-0[9] | 133446-29-0 |

| Molecular Formula | C₇H₈BBrO₂[9] | C₆H₅BBrFO₂ |

| Molecular Weight | 214.85 g/mol [9] | 218.82 g/mol |

| Appearance | White to light beige crystalline powder[10] | White to light yellow powder |

| Melting Point | 173-177 °C[11] | ~138-142 °C |

| Primary Function | Bifunctional Linker | Decorated Arylating Agent |

Part 2: Strategic Deployment in Synthesis: Reactivity and Protocols

The choice between these two reagents is entirely dictated by the synthetic strategy. One is used to connect fragments, while the other is used to introduce a specific, pre-functionalized aromatic ring.

Workflow: 4-(Bromomethyl)phenylboronic Acid as a Molecular Bridge

The typical workflow involves using one of the two functional groups while the other is carried through the reaction, poised for a subsequent transformation. A common application is the attachment of a phenylboronic acid "tag" to a biomolecule or another synthetic intermediate via its reactive bromomethyl group.

Experimental Protocol: N-Alkylation of a Primary Amine

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Boronic Acid: Add a solution of 4-(bromomethyl)phenylboronic acid (1.1 equivalents) in DMF dropwise to the stirred amine solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 4-12 hours. The causality for using a non-nucleophilic base like DIPEA is to scavenge the HBr byproduct without competing with the primary amine nucleophile in reacting with the benzylic bromide.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Sources

- 1. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]

- 2. 4-(Bromomethyl)phenylboronic acid | CAS 68162-47-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(Bromomethyl)phenylboronic acid | 68162-47-0 [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Bromomethyl)phenylboronic acid | C7H8BBrO2 | CID 2735593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Bromomethyl)phenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 4-(溴甲基)苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

4-(Bromomethyl)-3-fluorophenylboronic acid SMILES string

An In-Depth Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a versatile bifunctional building block of significant interest to researchers and scientists in the field of drug development. Its unique molecular architecture, featuring a fluorinated phenylboronic acid and a reactive bromomethyl group, offers a dual platform for molecular elaboration. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Simultaneously, the bromomethyl group provides a reactive handle for introducing a wide array of functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties and Structural Elucidation

The strategic placement of the fluoro, bromomethyl, and boronic acid groups on the phenyl ring dictates the compound's reactivity and utility. The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the reactivity of the aromatic ring. The bromomethyl group, a benzylic halide, is primed for SN2 reactions, allowing for the facile introduction of diverse functionalities.

| Property | Value |

| Molecular Formula | C7H7BBrFO2 |

| Molecular Weight | 232.84 g/mol |

| SMILES String | Oc1cc(F)c(CBr)cc1 |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Synthesis and Purification

A plausible synthetic route to this compound can be envisioned starting from commercially available 4-bromo-2-fluorotoluene. The synthesis involves a halogen-metal exchange followed by borylation and subsequent deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

-

Synthesis of 2-Fluoro-4-methylphenylboronic acid:

-

Dissolve 4-bromo-2-fluorotoluene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-4-methylphenylboronic acid.

-

-

Synthesis of this compound:

-

Dissolve 2-fluoro-4-methylphenylboronic acid in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture with stirring. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1][2] this compound is an excellent substrate for this reaction, allowing for the coupling of the 4-(bromomethyl)-3-fluorophenyl moiety to a wide range of organic molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: General workflow for the protection and deprotection of boronic acids.

Pinacol esters are particularly popular due to their stability to a wide range of reaction conditions, including chromatography. [3]Deprotection can typically be achieved by hydrolysis under acidic or basic conditions, or by transesterification. [3][4]

Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are privileged scaffolds in medicinal chemistry. The boronic acid group can act as a covalent reversible inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. The trifluoromethyl group, often introduced via Suzuki-Miyaura coupling with reagents like 4-(trifluoromethyl)phenylboronic acid, is known to enhance metabolic stability and binding affinity of drug candidates. [5] The bifunctional nature of this compound makes it a valuable tool for the synthesis of complex molecules in drug discovery programs. For example, it can be used to construct novel β-lactamase inhibitors, where the boronic acid acts as the pharmacophore and the rest of the molecule is elaborated from the bromomethyl handle. [6]

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the eyes, skin, and respiratory tract. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its ability to participate in both Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions makes it a powerful tool for the construction of complex molecular architectures. The insights provided in this guide aim to equip researchers and scientists with the necessary knowledge to effectively utilize this reagent in their research endeavors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemist, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

-

Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(15), 5789. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Trifluoromethylphenylboronic Acid in Modern Drug Discovery. [Link]

-

Santi, N., et al. (2025). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(Bromomethyl)-3-fluorophenylboronic Acid

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-(Bromomethyl)-3-fluorophenylboronic acid (CAS: 68162-47-0).[1][2]

The Challenge: This reagent presents a classic "Janus" chemical conflict. It contains two reactive centers:[1][3]

-

Nucleophilic Site: The boronic acid (

), intended for cross-coupling.[1][2] -

Electrophilic Site: The benzylic bromide (

), which is highly susceptible to nucleophilic attack (hydrolysis) or oxidative addition (polymerization).[1][2]

The Solution: Standard aqueous Suzuki conditions (e.g.,

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the competing pathways and the required control strategy.

Figure 1: Chemoselectivity landscape.[1] Path A is the only viable route for preserving the benzylic bromide handle.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Recommendation | Rationale |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Protic solvents (EtOH, MeOH) will cause solvolysis of the |

| Base | Insoluble anhydrous bases provide a "slow-release" basicity that activates the boronate without rapidly hydrolyzing the alkyl bromide.[1][2] | |

| Catalyst | The ferrocenyl ligand is robust and less prone to initiating "Heck-type" side reactions on the benzyl bromide compared to | |

| Atmosphere | Argon / Nitrogen | Oxygen promotes homocoupling of boronic acids; moisture destroys the benzyl bromide. |

| Temperature | 60°C - 80°C | Avoid reflux temperatures (>100°C) which accelerate thermal decomposition of the benzylic halide.[1] |

Experimental Protocol: Anhydrous Cross-Coupling

Objective: Couple this compound (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials Checklist

-

Reagent B: this compound (1.2 mmol, 279 mg)[1]

-

Catalyst:

(0.05 mmol, 5 mol%)[1] -

Base: Anhydrous

(Tribasic Potassium Phosphate) (3.0 mmol, 636 mg)[1] -

Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

-

Safety: Lachrymator Warning. The boronic acid contains a benzyl bromide moiety. Handle only in a fume hood.

Step-by-Step Workflow

Figure 2: Operational workflow for the anhydrous coupling protocol.

Detailed Procedure

-

Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Allow to cool under a stream of argon.[1]

-

Charging: Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol),

(3.0 mmol), and -

Degassing: Cap the vial with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 80°C with vigorous stirring.

-

Checkpoint: Monitor by TLC after 2 hours. The spot for the boronic acid (usually stays at baseline or streaks) should diminish.[1]

-

-

Quench & Workup: Once conversion is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL).[1]

-

Filtration: Filter the mixture through a pad of Celite to remove the phosphate salts and palladium black. Rinse the pad with Ethyl Acetate.

-

Concentration: Concentrate the filtrate under reduced pressure. Do not heat above 40°C during evaporation to prevent thermal degradation.[1]

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Note: Benzyl bromides can degrade on acidic silica.[1] If streaking occurs, add 1% Triethylamine to the eluent or use neutral alumina.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains -CH2OH (Alcohol) | Moisture in solvent or base.[1][2] | Use fresh anhydrous solvent; flame-dry glassware; switch base to |

| Product contains -CH2OEt (Ether) | Alcohol used as co-solvent.[1] | Strictly avoid MeOH, EtOH, or IPA.[1] Use only Dioxane, Toluene, or DMF.[1] |

| Low Conversion | Catalyst deactivation. | Switch to Pd(OAc)2 + SPhos . SPhos is highly active and creates a steric shell that protects the Pd center. |

| Polymerization (Insoluble gum) | Self-coupling of Boronic Acid.[1] | Add the boronic acid slowly (syringe pump) as a solution over 1 hour to keep its concentration low relative to the Aryl Bromide. |

Alternative Strategy: Pinacol Ester Protection

If the free acid proves too unstable (rapid polymerization), convert it to the Pinacol Ester in situ or prior to coupling.[1] The ester is significantly less prone to protodeboronation and side reactions.

Protocol:

-

Mix Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and

in anhydrous -

Stir at RT for 2 hours.

-

Filter and concentrate to obtain the Pinacol Ester.[1]

-

Use the ester in the Suzuki protocol described above.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Molander, G. A., & Biolatto, B. (2003).[1][6] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.[1] (Demonstrates utility of anhydrous conditions for sensitive substrates). Link[1]

-

Ishiyama, T., et al. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][2] Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] 4-(Bromomethyl)phenylboronic acid Product Specification & Safety Data Sheet. (Provides physical properties and safety data for the non-fluorinated analog, applicable here). Link

Sources

- 1. PubChemLite - 4-bromomethyl-3-fluorophenylboronic acid, pinacol ester (C13H17BBrFO2) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. ikm.org.my [ikm.org.my]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Synthesis of Fluorinated Biaryls using 4-(Bromomethyl)-3-fluorophenylboronic Acid

This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the synthesis of fluorinated biaryls using 4-(Bromomethyl)-3-fluorophenylboronic acid . This bifunctional reagent offers a unique scaffold for medicinal chemistry, combining a Suzuki-Miyaura coupling handle (boronic acid) with a versatile electrophilic site (bromomethyl) and a metabolic blocking group (fluorine).

Introduction & Significance

The incorporation of fluorine into biaryl scaffolds is a cornerstone strategy in modern drug discovery.[1][2] It modulates lipophilicity (

This compound (CAS: 160017-07-2) is a high-value building block because it is bifunctional :

-

Boronic Acid (C-1): Enables the formation of the biaryl core via Suzuki-Miyaura cross-coupling.[2][3]

-

Bromomethyl Group (C-4): A reactive electrophile (benzylic bromide) allowing for late-stage diversification (e.g., amination, etherification) or "fragment growing" in Fragment-Based Drug Discovery (FBDD).

-

Fluorine (C-3): Provides ortho-fluorine effects, influencing the conformation of the final biaryl system and protecting the benzylic position from metabolic oxidation.

Key Challenges

-

Chemo-selectivity: The benzylic bromide is susceptible to nucleophilic attack (by bases/solvents) and oxidative addition (by Pd catalysts), potentially interfering with the Suzuki coupling.

-

Ligand Interaction: Phosphine ligands (e.g., PPh

) can undergo quaternization with the bromomethyl group, poisoning the catalyst. -

Protodeboronation: The electron-withdrawing nature of fluorine and the bromine substituent can accelerate deboronation under harsh basic conditions.[2]

Strategic Workflows

To maximize yield and purity, the order of operations is critical. We define two primary workflows based on the stability of the intended "Tail" group.

Workflow A: The "Suzuki-First" Approach

Best for: When the final functional group (Nu) is sensitive to Pd-catalysis or when constructing a library of biaryl cores for later diversification.[2] Critical Requirement: Use of non-nucleophilic bases and bulky catalysts to preserve the alkyl bromide.

Workflow B: The "Functionalization-First" Approach

Best for: When the "Tail" (Nu) is stable (e.g., an ether or a non-coordinating amine) and the biaryl coupling is the difficult step. Critical Requirement: Protection of the boronic acid (e.g., as a Pinacol ester) is often required to prevent side reactions during the nucleophilic substitution.

Figure 1: Decision tree for the synthesis of fluorinated biaryls. Path A is preferred for library generation; Path B is preferred for complex tail groups.[2]

Experimental Protocols

Protocol 1: Reagent Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic bromide is a lachrymator and moisture-sensitive (hydrolysis to benzyl alcohol).[2]

-

Analysis: Verify purity via

H NMR (DMSO-

Protocol 2: "Suzuki-First" Coupling (Preserving the -CH Br)

Objective: Couple the boronic acid with an Aryl Halide (Ar-X) while keeping the bromomethyl group intact for later reaction.[2]

Reagents:

-

Aryl Halide (Ar-Br/I): 1.0 equiv

-

Catalyst: Pd(dppf)Cl

[5]·CH-

Why: The ferrocene ligand is bulky and less nucleophilic than PPh

, reducing the risk of reacting with the benzyl bromide.

-

-

Base: K

PO-

Why: Anhydrous phosphate is mild enough to promote transmetallation but minimizes hydrolysis of the benzyl bromide compared to aqueous carbonates.[2]

-

-

Solvent: 1,4-Dioxane (dry).

Procedure:

-

Setup: Charge a reaction vial with the boronic acid (1.0 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl

(0.05 equiv), and K -

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration) via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.

-

Note: Look for the mass of Biaryl-CH

Br.[2] If Biaryl-CH

-

-

Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc). Caution: The product is a benzyl bromide derivative; silica gel can sometimes cause degradation.[2] Neutralize silica with 1% Et

N if necessary, or use short paths.[2]

Protocol 3: "Functionalization-First" (Pinacol Protection Strategy)

Objective: Install a nucleophile (e.g., Morpholine, Azide) before the Suzuki coupling.

Step A: Pinacol Protection (Recommended) Working with the free boronic acid during nucleophilic substitution can lead to "ate" complex formation or solubility issues.[2]

-

Mix this compound (1 equiv) and Pinacol (1.1 equiv) in THF.

-

Add MgSO

(2 equiv) to absorb water. Stir at RT for 2–4 hours.[2] -

Filter and concentrate. The resulting Pinacol Ester is more stable and soluble.

Step B: Nucleophilic Substitution

-

Dissolve the Pinacol Ester (1 equiv) in MeCN or DMF.

-

Add the Nucleophile (e.g., Morpholine, 1.2 equiv) and Base (DIPEA or K

CO -

Stir at RT (or mild heat 40°C) until conversion is complete.

-

Outcome: You now have a functionalized Aryl-Boronate ester.[2]

Step C: Standard Suzuki Coupling

-

React the functionalized boronate with Ar-X using standard conditions: Pd(PPh

) -

Since the sensitive bromide is gone, you can use cheaper catalysts and aqueous bases.

Data Summary & Comparison

| Parameter | Path A (Suzuki First) | Path B (Subst. First) |

| Primary Risk | Hydrolysis of -CH | Boron protection required; "Ate" complex formation |

| Catalyst Choice | Pd(dppf)Cl | Standard Pd(PPh |

| Base System | Anhydrous (K | Aqueous (Na |

| Step Count | 2 Steps (Linear) | 3 Steps (Protection + Subst + Coupling) |

| Overall Yield | Moderate (sensitive intermediate) | High (more robust intermediates) |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Suzuki) | Phosphonium salt formation (Cat.[2] poisoning) | Switch ligand to dppf or Xantphos. Avoid PPh |

| Product = Benzyl Alcohol | Hydrolysis of -CH | Eliminate water.[2] Use anhydrous K |

| Protodeboronation | Fluorine substituent increases acidity of B | Reduce base strength (use KHCO |

| Homocoupling | Oxidative coupling of Boronic Acid | Degas solvents thoroughly.[2] Ensure Ar-X is in slight excess. |

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Sandrock, D. L. (2009).[7] Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates. Journal of the American Chemical Society, 131(34), 12050–12051. (Provides context on stabilizing sensitive boron species). Link

-

Kondolff, I., Doucet, H., & Santelli, M. (2004).[7] Tetraphosphine/palladium catalysed Suzuki cross-coupling of aryl bromides with arylboronic acids.[2] Tetrahedron, 60(17), 3813-3818. (Discusses ligand effects relevant to preventing side reactions). Link

-

BenchChem. (2025).[1][2] A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications. (General context on fluorinated biaryl utility). Link

-

Das, S., et al. (2003).[6] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Demonstrates synthesis and handling of similar fluoro-phenylboronic acid derivatives). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Preparation of Boron-Containing Enzyme Inhibitors via Benzyl Bromide Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-containing compounds have emerged as a pivotal class of molecules in medicinal chemistry, demonstrating significant therapeutic potential as enzyme inhibitors.[1][2][3] Their unique ability to form stable, yet reversible, covalent bonds with active site nucleophiles, such as the serine residue in proteases, makes them particularly effective.[4][5] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue within the enzyme's active site. This interaction mimics the transition state of the catalyzed reaction, leading to potent and highly selective inhibition.[4] Among the various synthetic routes to these valuable compounds, the use of benzyl bromide intermediates offers a versatile and efficient pathway to a diverse range of boron-containing enzyme inhibitors.

This guide provides a detailed overview of the strategic considerations and practical methodologies for the synthesis of boron-containing enzyme inhibitors utilizing benzyl bromide as a key building block. We will delve into the underlying chemical principles, provide step-by-step protocols for key transformations, and offer insights into the characterization and purification of the final products.

The Strategic Importance of the Benzyl Bromide Intermediate

Benzyl bromides are valuable precursors in organic synthesis due to the reactivity of the benzylic C-Br bond. This reactivity can be harnessed to form a carbon-boron bond, a critical step in the synthesis of the target enzyme inhibitors. The general strategy involves the conversion of a substituted benzyl bromide into a benzylboronate ester, which can then be further elaborated or directly incorporated into the final inhibitor structure.

Key Synthetic Transformations

The journey from a benzyl bromide to a boron-containing enzyme inhibitor typically involves two key stages:

-

Formation of the Benzylboronate Ester: This is the cornerstone of the synthetic route. Several methods exist for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired scale of the reaction.

-

Elaboration and Coupling Reactions: Once the benzylboronate ester is in hand, it can be modified or coupled with other molecular fragments to construct the final enzyme inhibitor. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context.[6]

Experimental Protocols

Part 1: Synthesis of Benzylboronate Esters from Benzyl Bromides

The conversion of benzyl bromides to their corresponding boronate esters is a critical step. One of the most common and effective methods involves a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][8]

Protocol 1: Palladium-Catalyzed Borylation of Benzyl Bromide

This protocol describes a general procedure for the synthesis of a benzylpinacoloboronate ester from a substituted benzyl bromide.

Materials:

-

Substituted Benzyl Bromide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF)[10]

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted benzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).

-

Addition of Base and Solvent: Add the base (e.g., potassium carbonate, 2.0-3.0 equiv) and the anhydrous solvent.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzylboronate ester.[11]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Anhydrous Solvent: Water can react with the boronic ester product and can also interfere with the catalytic cycle.

-

Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich ligands like SPhos and JohnPhos often provide excellent results for these types of transformations.[9][10]

-

Base: The base is required to activate the diboron reagent and facilitate the transmetalation step in the catalytic cycle.

Part 2: Application in the Synthesis of a Peptidyl Boronic Acid Inhibitor

This section illustrates how a benzylboronate ester intermediate can be utilized in the synthesis of a dipeptide boronic acid, a class of compounds known to inhibit serine proteases.[12]

Protocol 2: Suzuki-Miyaura Coupling of a Benzylboronate Ester with a Halogenated Peptide Fragment

This protocol outlines the coupling of a benzylboronate ester with a halogenated amino acid derivative to form a key intermediate in the synthesis of a peptidyl boronic acid inhibitor.

Materials:

-

Benzylboronate Ester (from Protocol 1)

-

N-protected Halogenated Amino Acid Ester (e.g., N-Boc-4-iodophenylalanine methyl ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., aqueous sodium carbonate or potassium phosphate)

-

Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the N-protected halogenated amino acid ester (1.0 equiv) and the benzylboronate ester (1.1-1.2 equiv) in the organic solvent.

-

Addition of Catalyst and Base: Add the palladium catalyst (0.03-0.05 equiv) and the aqueous base solution.

-

Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.

Subsequent Steps: The resulting coupled product can then be subjected to standard peptide synthesis and deprotection steps to yield the final dipeptidyl boronic acid inhibitor.[12] This typically involves hydrolysis of the methyl ester, coupling with another amino acid, and finally, deprotection of the boronic acid and N-terminal protecting groups.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the preparation of a boron-containing enzyme inhibitor starting from a benzyl bromide intermediate.

Caption: General workflow for the synthesis of boron-containing enzyme inhibitors.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the key transformations described above. It is important to note that these are general guidelines, and optimization may be necessary for specific substrates.

| Reaction Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Borylation of Benzyl Bromide | Benzyl Bromide, B₂pin₂ | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 70-90 |

| Suzuki-Miyaura Coupling | Benzylboronate Ester, Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 80-100 | 65-85 |

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be self-validating. The successful synthesis and characterization of the intermediate benzylboronate ester are critical checkpoints.

Characterization of Intermediates and Final Products

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The presence of characteristic signals for the benzyl group and the boronate ester (or boronic acid) is a key indicator of a successful reaction. ¹¹B NMR can also be used to confirm the presence and environment of the boron atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A thorough characterization at each step ensures the integrity of the synthetic route and the identity of the final enzyme inhibitor.

Conclusion

The use of benzyl bromide intermediates provides a robust and versatile platform for the synthesis of a wide array of boron-containing enzyme inhibitors. The palladium-catalyzed borylation and subsequent Suzuki-Miyaura cross-coupling reactions are powerful tools that enable the efficient construction of complex molecular architectures. By understanding the underlying principles and adhering to rigorous experimental protocols and characterization, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and development. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent boron-based therapeutics.[13]

References

- Vertex AI Search. (2021, December 17).

- Organic Chemistry Portal.

- TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.

- National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds - PMC.

- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- Chemical Communications (RSC Publishing). (n.d.).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ResearchGate. (2025, August 7). Electrosynthesis of Benzylboronic Acids and Esters. | Request PDF.

- National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC.

- Wiley-VCH. (2010, June 1).

- Organic Chemistry Portal. (n.d.).

- MDPI. (2020, September 21).

- Chemical Society Reviews (RSC Publishing). (n.d.). Boron-containing inhibitors of synthetases.

- SciSpace. (2017, November 28). Synthesis of biologically active boron-containing compounds.

- Organic Syntheses Procedure. (n.d.). boronic esters.

- PubMed. (2011, August 15). Boron-containing inhibitors of synthetases.

- ResearchGate. (2025, August 7). Boron-Containing Inhibitors of Synthetases | Request PDF.

- Frontiers. (2021, August 8).

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).

- PubMed. (2023, November 19). Boron-containing carbonic anhydrases inhibitors.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC.

- ResearchGate. (n.d.). Inhibition by boronic acids and benzyl alcohol | Download Table.

Sources

- 1. Boron-containing inhibitors of synthetases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Boron-containing inhibitors of synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

Troubleshooting & Optimization

Avoiding polymerization of 4-(Bromomethyl)-3-fluorophenylboronic acid

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this reactive compound, with a primary focus on preventing its polymerization.

I. Understanding the Challenge: The Instability of this compound

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its utility is often hampered by its inherent instability. The presence of both a reactive bromomethyl group and a boronic acid moiety makes the molecule susceptible to self-condensation or polymerization, leading to the formation of unwanted oligomers and polymers. This degradation not only reduces the yield of the desired product but can also complicate purification processes.

The Mechanism of Polymerization

The primary pathway for the polymerization of this compound is believed to be an intermolecular reaction where the nucleophilic boronic acid (or its boronate form) of one molecule attacks the electrophilic benzylic carbon of the bromomethyl group of another molecule. This process can be exacerbated by factors such as moisture, heat, and the presence of basic or nucleophilic impurities.

Additionally, boronic acids are known to form cyclic anhydrides, known as boroxines, through dehydration.[1] While this is a reversible process, it can contribute to the overall degradation of the material.

Below is a simplified representation of the potential polymerization pathway.

Caption: Potential polymerization of this compound.

II. Troubleshooting Guide: Preventing and Identifying Polymerization

This section provides a structured approach to troubleshooting common issues related to the polymerization of this compound.

Problem 1: Reagent appears clumpy, discolored, or has poor solubility.

| Potential Cause | Recommended Action | Scientific Rationale |

| Polymerization/Degradation | 1. Visual Inspection: Check for any changes in the physical appearance of the solid (e.g., from a fine powder to a sticky or clumpy solid). 2. Solubility Test: Attempt to dissolve a small amount in a suitable solvent (e.g., anhydrous THF, DMF). Poor solubility is a strong indicator of polymer formation. 3. Analytical Characterization: If possible, analyze the material using techniques like ¹H NMR, ¹¹B NMR, or LC-MS to identify the presence of polymeric species.[2][3] | Polymers will have different physical properties than the monomer, including reduced solubility in common organic solvents. Spectroscopic and chromatographic methods can provide direct evidence of oligomerization or polymerization. |

| Hygroscopicity | 1. Proper Storage: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[4][5] 2. Drying: If moisture absorption is suspected, the material can be dried under high vacuum. However, avoid heating, as this can accelerate degradation.[6][7] | Boronic acids are known to be hygroscopic.[4][8][9] Absorbed water can facilitate both boroxine formation and hydrolysis of the bromomethyl group, leading to degradation. |

Problem 2: Low yields or no desired product in subsequent reactions (e.g., Suzuki coupling).

| Potential Cause | Recommended Action | Scientific Rationale |

| Use of Degraded Starting Material | 1. Purity Check: Before use, assess the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).[2][3] 2. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent. If using an older bottle, perform a purity check. | If the starting material has already polymerized, the concentration of the active monomer is reduced, leading to lower yields in the desired reaction. |

| In-situ Polymerization During Reaction | 1. Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the reaction.[10][11][12] This protects the boronic acid moiety from degradation and can be deprotected under specific conditions if necessary. 2. Reaction Conditions: Run the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere. | Protecting groups like pinacol esters reduce the reactivity of the boronic acid, preventing self-condensation.[10][11] Anhydrous conditions minimize side reactions, including hydrolysis and boroxine formation. |